REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([CH2:9][OH:10])=[C:4]([N:11]2[C:23](=[O:24])[C:22]3[S:21][C:20]4[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=4[C:14]=3[CH:13]=[N:12]2)[CH:3]=1.CCN(CC)CC.[C:32](Cl)([CH3:34])=[O:33]>C1COCC1.O>[C:15]12[CH2:16][CH2:17][CH2:18][CH2:19][C:20]=1[S:21][C:22]1[C:23](=[O:24])[NH:11][N:12]=[CH:13][C:14]2=1.[C:32]([O:10][CH2:9][C:5]1[C:6]([Br:8])=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[N:11]1[C:23](=[O:24])[C:22]2[S:21][C:20]3[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=3[C:14]=2[CH:13]=[N:12]1)(=[O:33])[CH3:34]
|
Name
|
(4-fluoro-2-{6-oxo-8-thia-4,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-yl}-6-(bromo)phenyl)carbinol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=C1)Br)CO)N1N=CC=2C=3CCCCC3SC2C1=O
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EA
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=2C=3C=NNC(C3SC2CCCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C=C(C=C1Br)F)N1N=CC=2C=3CCCCC3SC2C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |